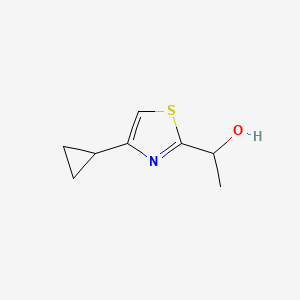
1-(4-Cyclopropyl-1,3-thiazol-2-yl)ethan-1-ol
Vue d'ensemble
Description
1-(4-Cyclopropyl-1,3-thiazol-2-yl)ethan-1-ol, commonly referred to as CTE, is a synthetic compound that has been gaining attention in recent years due to its potential applications in scientific research. CTE is a cyclic ether that belongs to the thiazole family of compounds and has a unique structure that makes it highly reactive and suitable for a variety of uses in the laboratory.
Applications De Recherche Scientifique
Antimicrobial Agent
This compound has shown potential as an antimicrobial agent. Derivatives of thiazole, such as this compound, have been studied for their efficacy against various microbial strains. The presence of the cyclopropyl group may influence the compound’s ability to interact with microbial enzymes or cell walls, leading to potential therapeutic applications .
Chemical Synthesis Intermediate
“1-(4-Cyclopropyl-1,3-thiazol-2-yl)ethan-1-ol” can serve as an intermediate in the synthesis of more complex chemical structures. Its molecular configuration allows for various reactions, including substitutions and additions, which are fundamental in synthetic organic chemistry .
Biological Studies
The unique properties of this compound make it a subject of interest in biology-related research. It could be used to study enzyme-substrate interactions, given its structural similarity to certain biological molecules.
Green Chemistry Applications
Thiazole derivatives are known for their role in green chemistry, serving as environmentally friendly alternatives for various reactions. This compound’s potential use in water-based reactions could make it a viable option for more sustainable chemical processes .
Material Science
In material science, “1-(4-Cyclopropyl-1,3-thiazol-2-yl)ethan-1-ol” might be used to modify the properties of materials, such as enhancing thermal stability or altering electrical conductivity. Its molecular structure could interact with material surfaces or act as a polymerization catalyst .
Analytical Chemistry
This compound could be used as a standard or reagent in analytical techniques like HPLC, LC-MS, or UPLC. Its well-defined structure and properties allow for its use in method development and calibration .
Pharmacological Research
Given its structural features, this compound could be explored for its pharmacological potential. It might act as a precursor or a scaffold for developing new drugs, especially in the realm of small molecule therapeutics .
Educational Purposes
Lastly, “1-(4-Cyclopropyl-1,3-thiazol-2-yl)ethan-1-ol” can be used in academic settings for teaching purposes. It provides a practical example of thiazole chemistry and can be used to demonstrate various organic reactions and synthesis techniques .
Propriétés
IUPAC Name |
1-(4-cyclopropyl-1,3-thiazol-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-5(10)8-9-7(4-11-8)6-2-3-6/h4-6,10H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRSKOZTZBUVAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CS1)C2CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclopropyl-1,3-thiazol-2-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



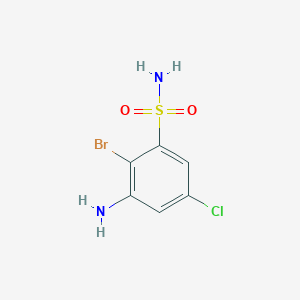
![tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate](/img/structure/B1529358.png)
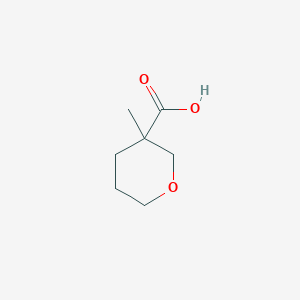
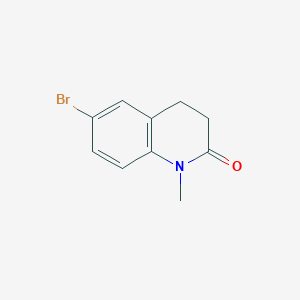
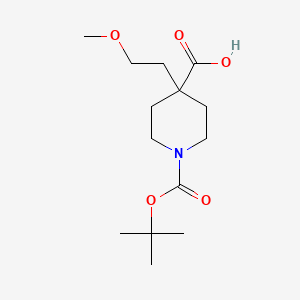
![[3-(3,5-Dimethoxyphenoxy)phenyl]methanamine](/img/structure/B1529364.png)


![1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B1529368.png)
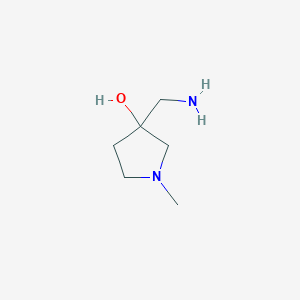
![(2R)-2-[(5-bromopyridin-2-yl)formamido]propanoic acid](/img/structure/B1529370.png)
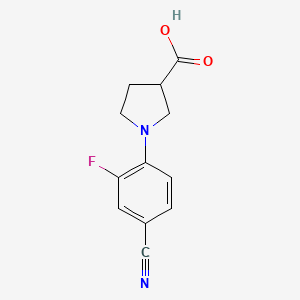
![3-Thia-9-azaspiro[5.5]undecane](/img/structure/B1529377.png)
